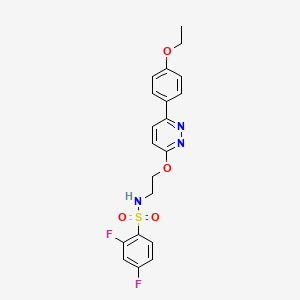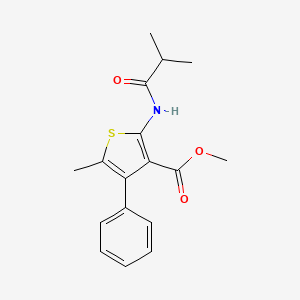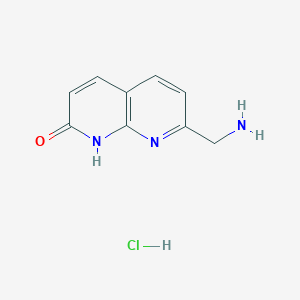![molecular formula C14H14ClFN4OS B2588200 2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097901-28-3](/img/structure/B2588200.png)
2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H14ClFN4OS and its molecular weight is 340.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
One study details the metabolism of a novel compound designed to antagonize orexin receptors, highlighting the importance of understanding how structurally complex molecules are processed in the body. This research is crucial for developing new therapeutics with improved efficacy and safety profiles. The study demonstrates extensive metabolism and elimination pathways, emphasizing the role of fecal excretion and the identification of unique metabolites, which is relevant for compounds with similar complex structures (Renzulli et al., 2011).
Pharmacological Effects
Another area of research involves the synthesis and pharmacological evaluation of compounds with anxiolytic-like effects, mediated through specific pathways. This work underscores the potential of structurally diverse compounds to modulate neurotransmitter systems, providing a framework for developing new treatments for anxiety disorders. Such studies highlight the therapeutic potential of targeting specific receptors or pathways with novel chemical entities (Brito et al., 2017).
Substance Detection and Prevalence
Research on new psychoactive substances, including those structurally related to piperazines, focuses on their detection in biological samples and their prevalence. This is critical for public health monitoring and the development of analytical methods for identifying and quantifying these substances in various matrices. Such studies inform regulatory and legal efforts to manage the distribution and use of psychoactive compounds (Rust et al., 2012).
Neuroimaging and Diagnostic Applications
Innovative research in neuroimaging uses radiolabeled compounds to visualize and quantify biological targets in the brain. For example, studies on [18F]DASA-23 aim to non-invasively measure aberrantly expressed enzymes in gliomas using positron emission tomography (PET). This approach can significantly enhance the diagnosis and treatment planning for brain tumors, demonstrating the potential of chemical compounds in diagnostic imaging (Patel et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4OS/c15-11-2-1-3-12(16)10(11)8-14(21)20-6-4-19(5-7-20)13-9-17-22-18-13/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQULQJSKFALJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)

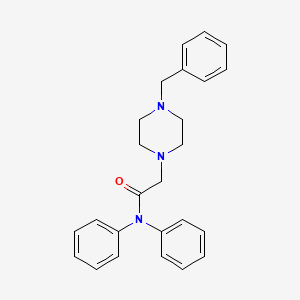
![3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2588122.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2588124.png)
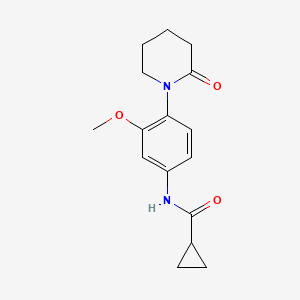
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)



